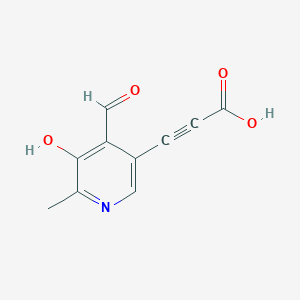
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with formyl, hydroxy, and methyl groups, as well as a prop-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid typically involves multi-step organic reactions. One common approach is to start with 3-hydroxy-6-methylpyridine, which undergoes formylation to introduce the formyl group at the 4-position. This intermediate is then subjected to further reactions to introduce the prop-2-ynoic acid moiety. The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions with precise control over temperature, pressure, and reaction time. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Carboxy-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid.
Reduction: 3-(4-Hydroxymethyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methyl groups may also contribute to the compound’s binding affinity and specificity. The prop-2-ynoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: A related compound with a similar pyridine ring structure but different functional groups.
3-Hydroxy-2-methyl-5-(phosphonooxy)methyl-4-pyridinecarboxaldehyde: Another compound with a similar core structure but different substituents.
Uniqueness
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63892-68-2 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7NO4/c1-6-10(15)8(5-12)7(4-11-6)2-3-9(13)14/h4-5,15H,1H3,(H,13,14) |
InChI Key |
WVCQGCJCRDMOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

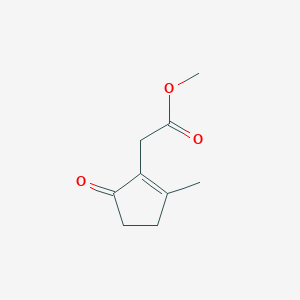
![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
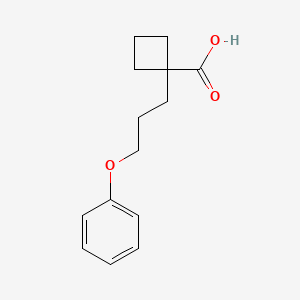
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
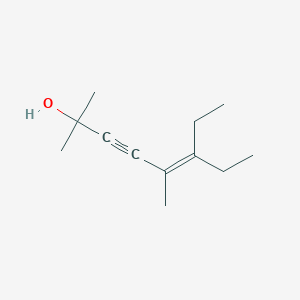
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

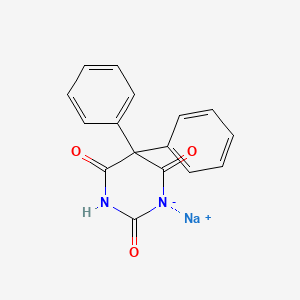
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
